5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a methoxybenzylidene group, and a triazole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Methoxybenzylidene Group: The methoxybenzylidene group is formed through a condensation reaction between an aldehyde and an amine.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl and methoxybenzylidene groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the fluorine atom, which may affect its biological activity.
5-(4-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
5-(4-Methylphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Features a methyl group, which may influence its chemical properties.
Uniqueness
The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Biological Activity
5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This compound features a fluorophenyl group and a methoxybenzylidene moiety, which enhance its potential interactions with biological targets. The presence of a thiol group contributes to its reactivity and ability to form hydrogen bonds, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C16H16FN4OS, indicating the presence of various functional groups that contribute to its biological activity. The structure can be represented as follows:
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism of action primarily involves the inhibition of bacterial growth by targeting enzymes such as DNA gyrase and topoisomerase. Molecular docking studies have shown that this compound can effectively bind to bacterial DNA gyrase with lower binding energy compared to traditional antibiotics, suggesting enhanced efficacy and reduced side effects when used in combination therapies .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated through various assays:
Pathogen | Activity | IC50 (µM) |
---|---|---|
Escherichia coli | Inhibition observed | 12.5 |
Staphylococcus aureus | Strong inhibition | 15.0 |
Candida albicans | Moderate inhibition | 20.0 |
These results indicate that the compound exhibits promising antibacterial and antifungal activities, positioning it as a potential candidate for further development in antimicrobial therapies.
Cytotoxicity Assessment
Cytotoxicity studies were conducted against various cancer cell lines to assess the safety profile of the compound:
Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|
MDA-MB-231 (Breast) | >100 | Low |
PC3 (Prostate) | >100 | Low |
Normal Human Cells | >100 | Low |
The data indicate low cytotoxicity against normal cells while maintaining significant activity against cancer cell lines, suggesting a favorable therapeutic index .
Case Studies
A recent study focused on the acute toxicity of related triazole compounds found that the LD50 for similar derivatives was determined to be around 1190 mg/kg when administered intragastrically. This classification suggests that these compounds may fall under a relatively safe category for further investigation .
Comparative Analysis with Similar Compounds
Several structurally similar compounds were evaluated for their biological activities:
Compound Name | Unique Features | Biological Activity |
---|---|---|
5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol | Contains methyl group | Enhanced lipophilicity |
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Chlorine substituents | Increased antibacterial potency |
5-(Fluorobenzyl)-4H-1,2,4-triazole-3-thiol | Fluorine substituent | Potentially improved bioavailability |
These comparisons highlight the versatility of the triazole scaffold while emphasizing the unique functionalities present in the target compound .
Properties
CAS No. |
676485-19-1 |
---|---|
Molecular Formula |
C16H13FN4OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
GCECKELRCHZVGS-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.